Edaravone was first synthesized in 1883 by Hermann Knorr through the reaction of phenylhydrazine with ethyl acetoacetate. Its classification as an antioxidant stems from its chemical structure, which allows it to effectively neutralize reactive oxygen species. Edaravone D5, being a deuterated form, is utilized in pharmacokinetic studies to better understand the drug's metabolism and distribution in biological systems.
The synthesis of Edaravone D5 involves several steps, typically starting from commercially available precursors. The process can be outlined as follows:
The specific conditions and reagents used can vary depending on the desired yield and purity of Edaravone D5.
Edaravone D5 retains the core structure of edaravone but incorporates deuterium at specific positions. The molecular formula for edaravone is , while the deuterated version has a formula of .
Edaravone D5 undergoes various chemical reactions typical for pyrazolines:
The mechanism by which Edaravone D5 exerts its neuroprotective effects involves several key processes:
Edaravone D5 exhibits several notable physical and chemical properties:
Studies have shown that the pharmacokinetic profile of Edaravone D5 differs from that of its non-deuterated counterpart, providing insights into its metabolism and distribution in vivo.
Edaravone D5 has several applications in scientific research:
Edaravone-d5 (3-methyl-1-(phenyl-d5)-1H-pyrazol-5-one) serves as an indispensable internal standard (IS) in the quantitative bioanalysis of edaravone and its prodrugs, owing to its near-identical chemical properties to the non-deuterated analyte combined with a distinct mass difference (+5 Da) that enables unambiguous differentiation via mass spectrometry. This deuterated analog corrects for analyte loss during sample preparation, matrix-induced ionization suppression/enhancement in the mass spectrometer, and chromatographic variability, thereby ensuring quantification accuracy essential for preclinical and clinical pharmacokinetic studies. Its structural integrity under analytical conditions – maintaining co-elution with edaravone while providing a separate MS/MS transition – is fundamental to its reliability [1] [2] [4].
Table 1: Key Characteristics of Edaravone D5 as an Internal Standard
Characteristic | Value/Description | Analytical Impact |
---|---|---|
Isotopic Purity | ≥99% deuterium incorporation | Minimizes interference from unlabeled species in the IS channel |
Primary MS/MS Transition | m/z 175.1 → 133.0 (vs. m/z 174.1 → 132.0 for Edaravone) | Enables specific, simultaneous detection alongside analyte |
Chemical Stability | Stable under sample processing (acidification, extraction) conditions | Ensures consistent recovery correction throughout analysis |
Chromatographic Behavior | Co-elution with native edaravone | Corrects for matrix effects occurring during elution |
Absence of Metabolites | Does not generate deuterated metabolites interfering with analyte channels | Maintains specificity throughout pharmacokinetic profiles |
The integration of edaravone-d5 necessitates careful optimization of LC-MS/MS parameters to maximize sensitivity and precision while ensuring the deuterated IS behaves identically to the analyte throughout the analytical workflow. Critical parameters include:
The use of edaravone-d5 as IS underpins the rigorous validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). Validation demonstrates the method's reliability for its intended use in specific matrices:
Table 2: Summary of Method Validation Performance Using Edaravone D5 IS Across Matrices (Representative Data)
Validation Parameter | Plasma/Serum | Cerebrospinal Fluid (CSF) | Feces/Tissue Homogenates |
---|---|---|---|
LLOQ (ng/mL or ng/g) | 2 - 10 | 2 - 10 | 20 - 50 |
Accuracy (% Bias) | -4.2% to +6.8% | -5.1% to +7.3% | -8.5% to +9.1% |
Precision (% RSD) | 1.2% - 8.7% | 2.5% - 10.2% | 3.8% - 12.5% |
Linearity Range (ng/mL or ng/g) | 2 - 5000 | 2 - 1000 | 20 - 5000 |
Absolute Recovery (%) | 85.2 ± 4.3 | 78.6 ± 6.1 | 65.3 ± 8.7* |
Matrix Factor (IS Normalized) | 0.98 - 1.02 | 0.96 - 1.04 | 0.93 - 1.07 |
Key Sample Prep | Protein Precipitation (Acidified) | Protein Precipitation (Acidified) | SPE (e.g., Oasis MCX) |
*Recovery from feces/tissue often requires more extensive homogenization and extraction, impacting absolute yield, but IS correction ensures accuracy.
Edaravone-d5 provides a significant advantage in sensitivity and accuracy over non-deuterated internal standards (e.g., structural analogs like 3-methyl-1-p-tolyl-5-pyrazolone) when quantifying edaravone via LC-MS/MS. The core advantage lies in the mitigation of matrix effects. Co-eluting matrix components can significantly suppress or enhance analyte ionization. Because edaravone-d5 co-elutes almost identically with edaravone, it experiences nearly identical matrix effects. When the analyte-to-IS peak area ratio is used, these effects cancel out. Non-deuterated IS, which inevitably elute at slightly different times, experience different matrix effects, leading to inaccurate correction and higher variability in quantification, particularly near the lower limit of quantification (LLOQ) [4] [6].
Empirical comparisons demonstrate this superiority:
Table 3: Comparative Sensitivity and Performance: Edaravone D5 vs. Non-Deuterated IS
Performance Metric | Edaravone D5 as IS | Non-Deuterated Analog as IS | Advantage of D5 |
---|---|---|---|
Typical LLOQ (Plasma, ng/mL) | 1 - 5 | 10 - 100 | 10-100x Lower LLOQ |
Precision at LLOQ (% RSD) | ≤ 10 - 15% | Often ≥ 15 - 20% | Improved Reliability at Low Levels |
Accuracy at LLOQ (% Bias) | ± 10 - 15% | Often > ±20% | Enhanced Accuracy at Low Levels |
Matrix Effect Compensation | Excellent (IS-normalized MF ~100%) | Poor to Moderate (IS-normalized MF highly variable) | Superior Correction, Lower Variability |
Suitability for Complex Matrices (e.g., Feces) | High (Robust correction achievable) | Low (Highly variable correction) | Enables Reliable Tissue/Excretion Studies |
Edaravone-d5 demonstrates exceptional utility as a universal internal standard across diverse biological matrices encountered in preclinical pharmacokinetic and tissue distribution studies in rats and beagle dogs. Its physicochemical similarity to edaravone ensures consistent behavior during the extraction and analysis of vastly different sample types, enabling direct comparison of concentrations across compartments within a single study using a harmonized analytical method [1].
Table 4: Edaravone D5 Performance in Key Matrices Across Preclinical Species
Matrix | Preclinical Species | Key Sample Preparation Consideration | Edaravone D5 Performance Insight |
---|---|---|---|
Plasma/Serum | Rat, Beagle Dog | Acidification (e.g., SMB, TCA) essential during PP to stabilize edaravone | Consistent high recovery (>85%) and effective ME compensation enable robust PK profiling. |
Cerebrospinal Fluid (CSF) | Rat, Beagle Dog | Limited volume; often requires miniaturized PP. High sensitivity needed. | Enables reliable quantification at low ng/mL levels crucial for assessing CNS exposure. |
Tissue (e.g., Brain, Liver, Kidney) | Rat | Homogenization (buffer/organic solvent); often requires SPE clean-up. | Corrects for variable recovery and severe ME across different tissue types; critical for accurate tissue:plasma ratios. |
Feces | Rat, Beagle Dog | Homogenization in buffer; complex matrix necessitates robust SPE (e.g., Oasis MCX). | Essential for overcoming severe ion suppression; enables accurate mass balance/excretion studies. |
Urine | Rat, Beagle Dog | Dilution or direct injection possible; SPE may be used for cleaner extracts. | Performs well with simpler sample prep; accurate even with potential dilution effects. |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1